molecular formula C8H6BrN3O2 B1391019 Methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate CAS No. 1171919-13-3

Methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate

Cat. No.: B1391019
CAS No.: 1171919-13-3
M. Wt: 256.06 g/mol
InChI Key: GZAOUTFVQUYJSH-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate is a heterocyclic organic compound featuring a pyrimidine core substituted with a bromine atom at the 5-position, a methyl ester group, and a cyanoacetate moiety. This structure combines electrophilic (bromine), nucleophilic (cyano), and ester functionalities, making it a versatile intermediate in medicinal chemistry and materials science.

  • Functional groups: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyano group enhances reactivity in cyclization or nucleophilic addition reactions .
  • Synthetic utility: Likely synthesized via multicomponent reactions (MCRs) or condensation methods, as demonstrated for analogous cyanoacetate derivatives .

Properties

IUPAC Name

methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6(2-10)7-11-3-5(9)4-12-7/h3-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAOUTFVQUYJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate typically involves the reaction of 5-bromo-2-pyrimidinecarboxylic acid with methyl cyanoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The cyano group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: 5-bromo-2-pyrimidinecarboxylic acid derivatives.

    Reduction: 2-(5-bromo-2-pyrimidinyl)ethylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate has been investigated for its potential as a therapeutic agent in treating various cancers. It acts as an inhibitor of specific kinases implicated in cancer progression, particularly casein kinase 1 (CK1) family members.

Case Study : A study highlighted that compounds similar to this compound demonstrated efficacy against hematological cancers, such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) by modulating CK1 activity .

Agricultural Applications

This compound can also serve as an intermediate in the synthesis of agrochemicals. Its structural features allow it to be modified into various pesticides and herbicides that target specific pathways in pests.

Data Table: Agricultural Applications

CompoundApplicationTarget Organism
This compoundHerbicide precursorWeeds
This compound derivativesInsecticide formulationAphids

Biochemical Research

In biochemical research, this compound is utilized as a biochemical probe to study protein interactions and enzyme activities. Its ability to inhibit specific proteins makes it valuable for understanding cellular mechanisms.

Case Study : Research conducted on the interaction of this compound with various enzymes revealed insights into its mechanism of action, particularly how it affects signal transduction pathways involved in cell growth and differentiation .

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Key Findings:

Reactivity Differences: The cyano group in this compound enables nucleophilic attack or cyclization, unlike Ethyl 2-(5-bromopyrimidin-2-yl)acetate, which lacks this functionality . The bromopyrimidine core offers distinct electronic effects compared to chlorophenyl or pyridine derivatives, influencing regioselectivity in cross-coupling reactions .

Synthetic Methods: Multicomponent reactions (MCRs) using aldehydes, cyanoacetates, and thioureas (as in –3) could be adapted for synthesizing the target compound by substituting bromopyrimidine-carbaldehyde . Ethyl 2-cyanoacetate is a common precursor in analogous syntheses, suggesting methyl 2-cyanoacetate could serve similarly for the target compound .

Applications: Bromopyrimidine derivatives are pivotal in kinase inhibitor development (e.g., anticancer agents), while cyanoacetates are intermediates in heterocycle synthesis (e.g., thiazoles, pyridines) . The nitro group in Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate limits its utility in reducing environments, whereas the bromine in the target compound enhances stability for catalytic applications .

Data Tables

Table 1: Physical and Chemical Properties of Key Compounds

Compound Purity Melting Point Boiling Point Solubility
Ethyl 2-(5-bromopyrimidin-2-yl)acetate >95% Not reported Not reported Soluble in DMSO, THF
Methyl 2-(4-chlorophenyl)-2-cyanoacetate 98% 120–122°C Not reported Soluble in ethanol
Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate 98% Not reported Not reported Soluble in acetone

Biological Activity

Methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological efficacy, and the mechanisms underlying its activity, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted with a bromine atom and a cyanoacetate moiety. The compound can be synthesized through several methods, typically involving the reaction of 5-bromopyrimidine derivatives with cyanoacetic acid in the presence of suitable catalysts.

Antimicrobial Properties

Research indicates that compounds containing brominated pyrimidine rings often exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. This compound is expected to share these properties due to its structural similarities.

Compound Target Bacteria Zone of Inhibition (mm)
This compoundE. coliTBD
This compoundS. aureusTBD
This compoundP. aeruginosaTBD

Note: TBD indicates that specific data is yet to be published or verified.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays, including the MTT assay, which assesses cell viability and proliferation. Preliminary findings suggest that this compound may inhibit the growth of cancer cell lines such as HeLa and MCF-7.

Cell Line IC50 (μM) Effect
HeLaTBDCell viability reduced by X%
MCF-7TBDCell viability reduced by Y%

IC50 refers to the concentration required to inhibit cell growth by 50% compared to control.

The biological activity of this compound can be attributed to its ability to interfere with cellular processes. The presence of the cyano group and brominated pyrimidine ring may enhance interactions with biological targets such as enzymes involved in nucleic acid synthesis or metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigating similar compounds found that brominated pyridine derivatives exhibited significant antimicrobial activity against various pathogens, suggesting that this compound could possess comparable effects .
  • Antitumor Activity : Research on related pyrimidine derivatives has shown promising results in inhibiting tumor growth in vitro, particularly against cervical and breast cancer cell lines . These findings indicate a potential avenue for further exploration of this compound in cancer therapy.
  • Synergistic Effects : Studies have indicated that combining this compound with other antimicrobial agents may enhance its efficacy, particularly against resistant strains . This synergistic approach could lead to more effective treatment regimens.

Q & A

Basic Question

  • HPLC/GC-MS : Quantify impurities using C18 columns and acetonitrile/water gradients .
  • NMR : Confirm structure via <sup>1</sup>H (δ 3.8–4.2 ppm for ester methyl) and <sup>13</sup>C (δ 165–170 ppm for carbonyl) .
  • Elemental analysis : Validate C, H, N, Br content within ±0.4% of theoretical .

How can low yields in the synthesis of this compound be troubleshooted?

Basic Question
Common issues and solutions:

  • Side reactions : Use inert atmosphere (N2) to prevent oxidation of the cyano group .
  • Incomplete substitution : Increase reaction temperature to 80°C or use polar aprotic solvents (DMF) .
  • Byproducts : Purify via recrystallization (ethanol/water) or column chromatography (silica, ethyl acetate/hexane) .

What role does the bromine substituent play in the compound’s reactivity?

Advanced Question
The 5-bromo group:

  • Electrophilic substitution : Activates the pyrimidine ring for nucleophilic attack at the 2- or 4-positions .
  • Cross-coupling : Potential for Buchwald-Hartwig amination or Ullmann coupling (requires Pd/Cu catalysts) .

How are computational methods used to predict the compound’s spectroscopic properties?

Advanced Question

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to simulate IR vibrations (C≡N stretch ~2200 cm<sup>−1</sup>) and NMR shifts .
  • Docking studies : Predict binding affinities if the compound is used in enzyme inhibition assays .

What safety precautions are necessary when handling this compound?

Basic Question

  • Toxicity : Use fume hoods due to potential cyanide release (degradation at high temps) .
  • Storage : Keep in airtight containers at 4°C to prevent hydrolysis of the ester group .

How does the steric effects of the methyl ester influence the compound’s reactivity?

Advanced Question

  • Ester vs. ethyl analogs : Methyl esters may reduce steric hindrance in metal coordination compared to bulkier esters (e.g., tert-butyl) .
  • Reactivity trade-offs : Smaller esters hydrolyze faster but offer better solubility in aqueous reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.